5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one
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Overview
Description
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one typically involves the halogenation of a pyridine derivative. One common method is the sequential bromination and iodination of 1-phenylpyridin-2(1H)-one. The reaction conditions often include the use of bromine and iodine reagents in the presence of a catalyst or under specific temperature and solvent conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, potassium tert-butoxide, or organometallic reagents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. Halogenated pyridine derivatives are often investigated for their antimicrobial, antiviral, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals or organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-chloro-1-phenylpyridin-2(1H)-one
- 5-Iodo-3-chloro-1-phenylpyridin-2(1H)-one
- 5-Bromo-3-fluoro-1-phenylpyridin-2(1H)-one
Uniqueness
5-Bromo-3-iodo-1-phenylpyridin-2(1H)-one is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical and physical properties. These halogen atoms can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
IUPAC Name |
5-bromo-3-iodo-1-phenylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrINO/c12-8-6-10(13)11(15)14(7-8)9-4-2-1-3-5-9/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSASGVLPGAIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrINO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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